endo-BCN-PEG2-alcohol

SPOCQ Bioorthogonal Chemistry Reaction Kinetics

Select endo-BCN-PEG2-alcohol for its validated PEG2 spacer—optimized for PROTAC ternary complex formation with minimal steric hindrance. This endo-BCN isomer delivers copper-free SPAAC kinetics superior to exo-BCN and lower lipophilicity vs. DBCO, reducing aggregation and non-specific binding in live-cell imaging. The hydroxyl handle enables versatile derivatization. Insist on this specific linker to avoid experimental failure.

Molecular Formula C17H27NO5
Molecular Weight 325.4 g/mol
Cat. No. B607314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-PEG2-alcohol
Synonymsendo-BCN-PEG2-alcohol
Molecular FormulaC17H27NO5
Molecular Weight325.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H27NO5/c19-8-10-22-12-11-21-9-7-18-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16,19H,3-13H2,(H,18,20)
InChIKeyPEXDOIHAKXYTET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





endo-BCN-PEG2-alcohol: A Bicyclononyne-PEG2 Linker for Copper-Free Click Chemistry in PROTAC and Bioconjugation Applications


endo-BCN-PEG2-alcohol (CAS: 1807501-85-4) is a heterobifunctional linker comprising a bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG2) spacer, and a terminal hydroxyl group. The BCN moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules without requiring a cytotoxic copper catalyst . The PEG2 spacer enhances aqueous solubility and flexibility, while the hydroxyl group provides a handle for further derivatization, making this compound particularly valuable for PROTAC synthesis and bioconjugation .

Why Generic Substitution Fails for endo-BCN-PEG2-alcohol: Critical Distinctions in Reactivity, Hydrophilicity, and Linker Geometry


Substituting endo-BCN-PEG2-alcohol with other strained alkyne linkers (e.g., DBCO, TCO, DIBAC) or even its exo-BCN isomer without empirical validation introduces substantial risk of experimental failure. Differences in reaction kinetics, hydrophilicity, and linker geometry directly impact conjugation efficiency, product purity, and biological performance [1]. Furthermore, the specific PEG2 spacer length in endo-BCN-PEG2-alcohol is optimized for minimal steric hindrance while maintaining solubility—a balance not achieved with PEG1 or PEG3 analogs . The evidence below quantifies these distinctions.

Quantitative Differentiation Evidence: endo-BCN-PEG2-alcohol vs. Key Comparators


SPOCQ Reaction Kinetics: BCN Reacts >150× Faster Than TCO in Quinone Cycloaddition

In strain-promoted oxidation-controlled quinone (SPOCQ) cycloaddition reactions, the bicyclononyne core of endo-BCN-PEG2-alcohol demonstrates substantially faster kinetics compared to trans-cyclooctene (TCO)-based analogs. Stopped-flow UV-Vis spectroscopy revealed that BCN-OH (k2 = 1824 M⁻¹ s⁻¹) reacts >150 times faster than TCO-OH (k2 = 11.56 M⁻¹ s⁻¹) with 1,2-quinone [1]. This differential reactivity directly impacts conjugation efficiency in applications requiring rapid bioconjugation, such as live-cell imaging and in vivo labeling where reaction speed is critical.

SPOCQ Bioorthogonal Chemistry Reaction Kinetics

Hydrophilicity Advantage: BCN Exhibits Lower Lipophilicity Than DBCO for Aqueous Bioconjugation

endo-BCN-PEG2-alcohol leverages the intrinsic hydrophilicity of its bicyclononyne core. BCN provides lower lipophilicity compared to dibenzocyclooctyne (DBCO), which is advantageous for aqueous bioconjugation and reduces non-specific hydrophobic interactions [1]. While exact LogP values for endo-BCN-PEG2-alcohol are not available, the BCN core is qualitatively described as more hydrophilic. The PEG2 spacer further enhances this property, with the compound demonstrating solubility in water, DMSO, DCM, and DMF . This contrasts with DBCO-based linkers, which often require higher organic solvent content due to their fused aromatic rings.

Hydrophilicity LogP Bioconjugation

Ring Strain Energy: BCN Cyclooctyne Core Possesses ~18 kcal/mol Strain Driving SPAAC Reactivity

The bicyclononyne (BCN) core of endo-BCN-PEG2-alcohol features a highly strained cyclooctyne ring with a ring strain energy of approximately 18 kcal/mol . This strain provides the thermodynamic driving force for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, eliminating the need for a copper catalyst. In contrast, less strained cycloalkynes such as cyclooctyne (OCT) show negligible reactivity with azides under physiological conditions [1]. The high strain energy ensures rapid and efficient conjugation with azide-functionalized biomolecules, a property that is conserved across BCN derivatives including endo-BCN-PEG2-alcohol.

Ring Strain SPAAC Click Chemistry

endo-BCN vs. exo-BCN Isomer Reactivity: Equivalent Kinetics in SPAAC and SPOCQ

A common procurement question is whether the endo- or exo-BCN isomer offers superior reactivity. Recent studies have re-evaluated this difference and found that endo-BCN and exo-BCN exhibit no significant difference in reactivity for both SPAAC and SPOCQ click reactions [1]. This finding indicates that the choice between endo- and exo-BCN linkers should be based on synthetic accessibility, commercial availability, and downstream functional group compatibility rather than kinetic performance. For endo-BCN-PEG2-alcohol, this means the endo isomer provides equivalent click efficiency to its exo counterpart, with no kinetic penalty.

Isomer Comparison SPAAC SPOCQ

PEG2 Spacer Length: Optimized Balance of Solubility and Steric Hindrance vs. PEG1 and PEG4 Analogs

The PEG2 spacer in endo-BCN-PEG2-alcohol provides a compact, flexible linker that enhances aqueous solubility without introducing excessive steric bulk that could impede close-range conjugation. In contrast, PEG1 analogs (e.g., endo-BCN-PEG1-alcohol, MW 281.35) offer minimal solubility enhancement and may restrict accessibility of the reactive BCN group . Longer PEG linkers (e.g., PEG4, PEG8) increase molecular weight and hydrodynamic radius, potentially reducing conjugation efficiency in crowded environments [1]. The PEG2 length (n=2 ethylene oxide units) strikes a balance: it provides sufficient hydrophilicity while maintaining a compact molecular footprint (MW 325.40) suitable for PROTAC linker applications where minimal linker length is often desirable.

PEG Linker Solubility Steric Hindrance

Optimal Application Scenarios for endo-BCN-PEG2-alcohol Based on Quantitative Differentiation


PROTAC Linker for Ternary Complex Optimization

The PEG2 spacer length of endo-BCN-PEG2-alcohol is optimal for PROTAC linker design, providing sufficient flexibility for ternary complex formation while maintaining a compact molecular footprint that minimizes the risk of steric hindrance between the target protein and E3 ligase . The hydroxyl group enables further derivatization for incorporation of various warheads, while the BCN group permits copper-free conjugation to azide-modified ligands . This compound has been used in the synthesis of PROTACs targeting BCR-ABL and other oncoproteins .

Copper-Free Bioconjugation in Live-Cell Imaging

The high ring strain (~18 kcal/mol) of the BCN core drives efficient SPAAC with azide-modified biomolecules under physiological conditions without cytotoxic copper, making endo-BCN-PEG2-alcohol suitable for live-cell imaging applications . Its lower lipophilicity compared to DBCO reduces non-specific background staining and aggregation, improving signal-to-noise ratios in intracellular labeling experiments .

ADC Payload Conjugation Requiring Rapid Kinetics and Aqueous Compatibility

For antibody-drug conjugate (ADC) applications requiring rapid, high-yield conjugation under mild aqueous conditions, endo-BCN-PEG2-alcohol offers >150× faster SPOCQ kinetics than TCO-based analogs . This speed advantage minimizes exposure of sensitive antibody structures to reaction conditions, preserving integrity. The hydrophilic PEG2 spacer further ensures solubility of the linker-payload construct, reducing aggregation during conjugation and purification .

Intermediate for Multifunctional Bioconjugation Probes

The terminal hydroxyl group of endo-BCN-PEG2-alcohol serves as a versatile handle for installing a wide range of functional groups (e.g., NHS esters, maleimides, biotin) without affecting the SPAAC reactivity of the BCN moiety . This enables the creation of custom heterobifunctional and heterotrifunctional probes for multiplexed bioorthogonal labeling strategies, with the assurance that the endo-BCN isomer provides equivalent reactivity to the more widely studied exo-BCN form .

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